1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzoyl)-6,7-dimethoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFNO4/c1-31-22-11-19-21(12-23(22)32-2)28(13-15-3-7-17(26)8-4-15)14-20(25(19)30)24(29)16-5-9-18(27)10-6-16/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYOCTOLOJSHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.
Introduction of Substituents: The chlorophenyl and fluorobenzoyl groups are introduced through Friedel-Crafts acylation reactions, using appropriate chlorophenyl and fluorobenzoyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The dimethoxy groups are introduced through methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that related compounds possess potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as , indicating strong antibacterial potential .
Antifungal Properties
Some derivatives have also been evaluated for antifungal activity against pathogens like Candida albicans and Aspergillus niger. These studies reveal that modifications in the chemical structure can enhance antifungal efficacy .
Case Studies
Several case studies highlight the applications of this compound in medicinal chemistry:
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline derivatives are pharmacologically significant, with substituent variations dictating their biological and physicochemical profiles. Below is a detailed comparison of the target compound with three analogs from the literature:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects on Bioactivity :
- The 4-fluorobenzoyl group in the target compound may enhance target binding compared to sulfonyl or unsubstituted benzoyl groups (e.g., 3-(benzenesulfonyl) analog in ), as fluorine often improves pharmacokinetics .
- Methoxy groups at 6,7 positions (shared with compound 39 ) are associated with improved solubility, critical for oral bioavailability.
- Thermal Stability :
- The target compound’s melting point is unreported, but analogs like 4k (223–225°C ) and 39 (220.6–222.1°C ) suggest that chloro/fluoro substituents increase rigidity and thermal stability.
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic molecule notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline core with multiple substituents that may influence its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which blocks substrate access. This mechanism is critical in therapeutic applications targeting diseases such as cancer and neurodegenerative disorders.
- Receptor Binding : It has been shown to bind to cell surface receptors, modulating signaling pathways that can affect cell proliferation and survival.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth in various cancer cell lines. A study found that derivatives effectively reduced cell viability in breast and lung cancer models through apoptosis induction .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. In vitro tests showed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antibacterial effects .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating Alzheimer's disease, while urease inhibition has implications for treating urinary tract infections. The synthesized derivatives displayed strong inhibitory activity against these enzymes, indicating their potential as therapeutic agents .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of the compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, supporting the mechanism of action involving enzyme inhibition and receptor modulation .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential use as an antimicrobial agent in clinical settings .
Data Summary
Q & A
How can researchers optimize the synthesis of 1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one to improve yield and purity?
Methodological Answer:
Optimization involves multi-step reaction planning and condition adjustments:
- Catalysts and Solvents : Use indium(III) chloride (InCl₃) as a catalyst under microwave irradiation to accelerate cyclization steps, reducing reaction times from hours to minutes . Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
- Temperature Control : Maintain 60–80°C during nucleophilic substitution steps to prevent side reactions .
- Purification : Employ silica gel chromatography or recrystallization (e.g., CH₂Cl₂/di-isopropylether) to isolate high-purity crystals .
- Yield Monitoring : Track intermediates via TLC or HPLC to identify bottlenecks. Typical yields for similar dihydroquinolines range from 63% to 75% under optimized conditions .
What advanced spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR and ¹³C-NMR to verify substituent positions (e.g., 4-chlorophenyl methyl at δ 4.5–5.0 ppm) and dihydroquinoline core integrity .
- X-ray Crystallography : Resolve stereochemistry and confirm intramolecular interactions (e.g., π-π stacking between aromatic rings) .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₆H₂₀ClFNO₄) with <5 ppm error .
- Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT) simulations to detect structural anomalies .
What in vitro and in vivo models are suitable for assessing the anticancer potential of this compound?
Methodological Answer:
- In Vitro Models :
- Cell Lines : Test against MCF-7 (breast cancer, IC₅₀ ~12 µM) and HT-29 (colon carcinoma, IC₅₀ ~8.5 µM) using MTT assays .
- Mechanistic Studies : Perform flow cytometry to assess apoptosis (caspase-3/7 activation) and cell cycle arrest (G2/M phase disruption) .
- In Vivo Models :
- Xenograft Studies : Use immunodeficient mice implanted with human cancer cells. Monitor tumor volume reduction and survival rates .
- Toxicity Profiling : Evaluate hepatic/renal function via serum ALT/Creatinine levels to rule off-target effects .
How should researchers address discrepancies in reported biological activities across different studies?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .
- Validate Target Engagement : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity (e.g., TNF-α inhibition in murine arthritis models) .
- Cross-Validate Data : Replicate experiments in ≥3 independent labs using identical compound batches. For example, IC₅₀ variations >20% may indicate assay interference .
What strategies ensure the accuracy of HPLC or LC-MS methods in quantifying this compound in complex matrices?
Methodological Answer:
- Column Selection : Use C18 reverse-phase columns (5 µm, 250 mm) with mobile phases like acetonitrile/0.1% formic acid for optimal resolution .
- Internal Standards : Spike deuterated analogs (e.g., D₃-4-fluorobenzoyl) to correct for matrix effects .
- Validation Parameters :
- Impurity Profiling : Monitor degradation products (e.g., 4-chlorobenzyl alcohol) using reference standards .
How can computational chemistry aid in predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADME Prediction : Use software like SwissADME to estimate logP (≈3.5), solubility (<10 µg/mL), and CYP450 interactions .
- Molecular Docking : Simulate binding to targets (e.g., COX-2 or EGFR) with AutoDock Vina. Prioritize poses with ΔG ≤ -8 kcal/mol .
- Metabolic Stability : Apply machine learning models (e.g., MetaSite) to identify vulnerable sites (e.g., 4-fluorobenzoyl hydrolysis) .
What experimental designs are recommended for evaluating the environmental impact of this compound?
Methodological Answer:
- Fate Studies : Use OECD 308 guidelines to assess biodegradation in water/soil over 28 days .
- Ecotoxicology :
- Algal Toxicity : Test Chlorella vulgaris growth inhibition (EC₅₀).
- Daphnia Mortality : 48-hour acute toxicity assays .
- Analytical Monitoring : Deploy LC-MS/MS to detect residues in wastewater (detection limit: 1 ng/L) .
How can researchers validate the anti-inflammatory mechanism of action for this compound?
Methodological Answer:
- In Vitro Pathways :
- ELISA : Quantify TNF-α and IL-6 suppression in LPS-stimulated macrophages .
- Western Blot : Assess NF-κB p65 nuclear translocation .
- In Vivo Models :
- Carrageenan-Induced Edema : Measure paw swelling reduction in rats (dose: 10–50 mg/kg) .
- Cytokine Profiling : Use multiplex assays (e.g., Luminex) to analyze serum IL-1β and IL-10 levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
